

Spectroscopic analysis of C31H26ClN3O3 using NMR and mass spectrometry

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Compound of Interest

Compound Name: C31H26CIN3O3

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Spectroscopic Elucidation of C31H26ClN3O3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the hypothetical organic compound with the molecular formula **C31H26ClN3O3**. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, present illustrative data in a structured format, and visualize the experimental workflows. This document is intended to serve as a practical resource for professionals engaged in the structural characterization of novel chemical entities.

Hypothetical Compound Structure

For the purpose of this guide, a plausible chemical structure for **C31H26CIN3O3** has been conceptualized to generate a realistic spectroscopic dataset. The proposed structure is N-(4-chlorophenyl)-2-(4-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-N-phenethylacetamide. This structure contains a variety of chemical environments that are well-suited for demonstration of NMR and MS techniques.

Spectroscopic Data

The following tables summarize the hypothetical spectroscopic data for **C31H26CIN3O3**. This data is generated for illustrative purposes to guide researchers in their analytical endeavors.



Nuclear Magnetic Resonance (NMR) Data

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.85	d	8.5	2H	Ar-H
7.60	d	8.5	2H	Ar-H
7.45 - 7.30	m	-	9Н	Ar-H
7.20	d	8.0	2H	Ar-H
7.05	d	8.0	2H	Ar-H
6.90	d	9.0	2H	Ar-H
4.80	S	-	2H	O-CH ₂ -C=O
4.10	t	7.0	2H	N-CH2-CH2-Ar
3.40	S	-	1H	Pyrazole CH
2.95	t	7.0	2H	N-CH2-CH2-Ar

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Assignment	
169.5	C=O (amide)	
165.0	C=O (pyrazole)	
158.0	Ar-C (para to O)	
145.2	Ar-C (ipso to pyrazole)	
142.0	Ar-C (ipso to N)	
138.5	Ar-C (ipso to CH ₂)	
134.0	Ar-C (ipso to CI)	
130.0 - 120.0	Ar-CH	
95.0	Pyrazole CH	
67.0	O-CH ₂	
50.5	N-CH ₂	
35.0	N-CH2-CH2	

Mass Spectrometry (MS) Data

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data

lon	Calculated m/z	"Found" m/z
[M+H]+	536.1735	536.1739
[M+Na]+	558.1554	558.1558

Experimental Protocols

The following are detailed protocols for the acquisition of NMR and MS data for a small organic molecule such as **C31H26CIN3O3**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid C31H26ClN3O3 sample.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
 - Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate the signals and determine the multiplicities and coupling constants.
- ¹³C NMR Acquisition:



- Following ¹H NMR, switch the spectrometer to the ¹³C channel.
- Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
- Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of
 ¹³C.
- Apply Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual CDCl₃ signal at 77.16 ppm.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion for elemental composition confirmation.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of C31H26CIN3O3 (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - $\circ\,$ Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\,\mu L/min).$
 - Operate the mass spectrometer in positive ion mode to detect protonated molecules ([M+H]+).
 - Set the mass range to cover the expected molecular weight (e.g., m/z 100-1000).
 - Acquire data for a sufficient duration to obtain a stable and high-quality mass spectrum.

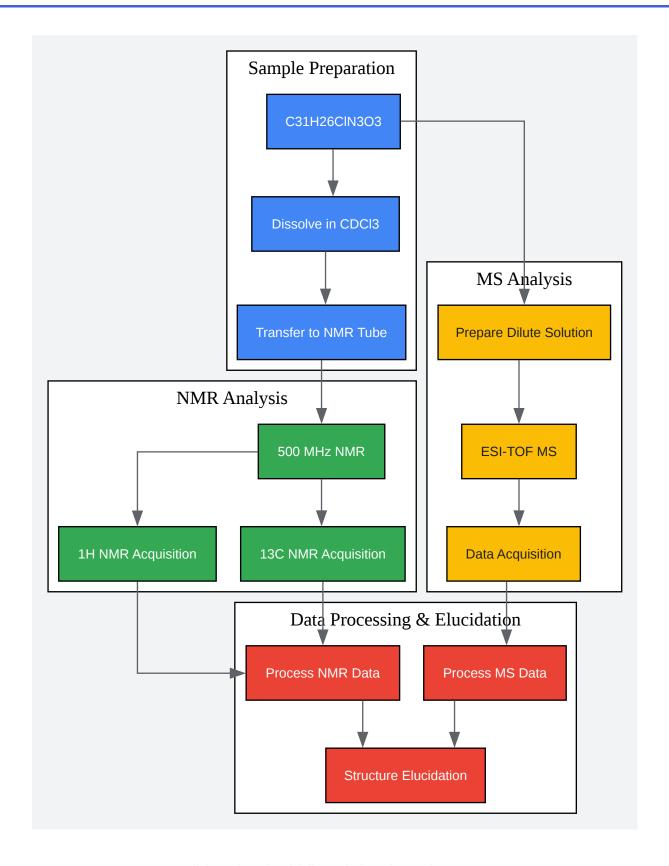


- Use an internal or external calibrant to ensure high mass accuracy.
- Data Analysis:
 - Process the acquired spectrum to identify the monoisotopic peak of the molecular ion.
 - Compare the measured accurate mass to the theoretical mass calculated for the elemental formula C31H26CIN3O3 (+H for the protonated species). The difference should be within a few parts per million (ppm).

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows in the spectroscopic analysis of **C31H26CIN3O3**.

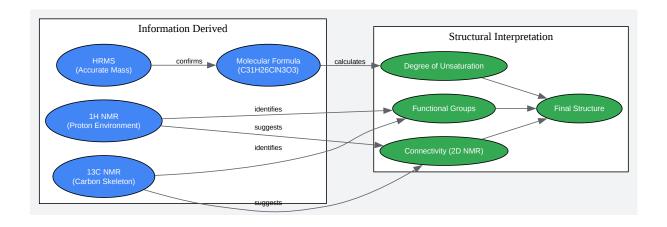




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Caption: Experimental Workflow for Spectroscopic Analysis.





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Caption: Logical Flow of Structure Elucidation.

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